molecular formula C21H32N2O B4724549 N-(1-benzyl-4-piperidinyl)-3-cyclohexylpropanamide

N-(1-benzyl-4-piperidinyl)-3-cyclohexylpropanamide

Cat. No. B4724549
M. Wt: 328.5 g/mol
InChI Key: SKXAYPNVGUXEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-3-cyclohexylpropanamide, commonly known as BTCP, is a chemical compound that belongs to the class of piperidine analogs. It is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research to study the mechanism of action of dopamine transporters.

Mechanism of Action

BTCP acts as a potent and selective inhibitor of dopamine reuptake by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels and enhances dopaminergic neurotransmission.
Biochemical and Physiological Effects:
BTCP has been shown to increase locomotor activity and induce stereotypy in rodents, which are indicative of its stimulant properties. It has also been shown to increase dopamine release in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. Additionally, BTCP has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

BTCP has several advantages for laboratory experiments, including its high potency and selectivity for dopamine transporters, which allows for precise manipulation of dopaminergic neurotransmission. However, BTCP also has some limitations, including its potential for abuse and its toxicity at high doses.

Future Directions

There are several future directions for research on BTCP, including its potential therapeutic applications for dopamine-related disorders such as Parkinson's disease and addiction. Additionally, further research is needed to elucidate the molecular mechanisms underlying the interaction between BTCP and dopamine transporters, as well as its effects on other neurotransmitter systems. Finally, the development of new BTCP analogs with improved selectivity and safety profiles could lead to the discovery of new drugs for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

BTCP has been widely used in scientific research to study the mechanism of action of dopamine transporters. It has been used to investigate the role of dopamine transporters in the regulation of dopamine neurotransmission, which is involved in various physiological and pathological processes such as reward, motivation, addiction, and Parkinson's disease. BTCP has also been used to study the interaction between dopamine transporters and other drugs that affect dopamine neurotransmission.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c24-21(12-11-18-7-3-1-4-8-18)22-20-13-15-23(16-14-20)17-19-9-5-2-6-10-19/h2,5-6,9-10,18,20H,1,3-4,7-8,11-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXAYPNVGUXEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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